molecular formula C8H6N4 B1291503 3-Amino-1H-indazole-6-carbonitrile CAS No. 267413-32-1

3-Amino-1H-indazole-6-carbonitrile

Cat. No. B1291503
M. Wt: 158.16 g/mol
InChI Key: ZTOXODDIVDMDIE-UHFFFAOYSA-N
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Description

3-Amino-1H-indazole-6-carbonitrile is a chemical compound that belongs to the indazole class, which is characterized by a fused pyrrole and benzene ring structure. Indazoles are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of indazole derivatives has been a subject of research due to their biological relevance. A novel method for synthesizing 3-amino-2H-indazoles has been developed, which involves a palladium-catalyzed domino reaction sequence. This method starts with 2-halobenzonitriles and monosubstituted hydrazines, followed by intramolecular hydroamination and isomerization to yield various 2H-indazole analogues . Another approach for synthesizing related compounds involves a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes, highlighting the versatility of methods to access such structures .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be complex, and their analysis often requires a combination of experimental and theoretical techniques. For instance, a new fluorescent indazole derivative was synthesized and its structure was investigated using density functional theory calculations alongside spectroscopic methods like FT-IR and NMR . The crystal structure of related compounds has also been established through X-ray diffraction, providing detailed insights into their molecular geometry .

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions, which are essential for their functionalization and application in drug design. The synthesis of 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile through tandem Michael addition/imino-nitrile cyclization is an example of the chemical transformations these compounds can undergo . Additionally, three-component condensation reactions have been employed to create novel triazolo and pyrimidine carbonitriles, demonstrating the reactivity of indazole-related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are crucial for their potential applications. The fluorescent indazole compound synthesized in one study exhibited distinct absorption and emission spectra, which were studied in various solvents. Its nonlinear optical properties and interaction with solvents were also investigated, revealing its potential as a nonlinear optical (NLO) material . The biological activity of some indazole derivatives has been confirmed, showing effective inhibition of cancer cell proliferation, which is significant for their potential use in cancer therapy .

Scientific Research Applications

  • Medicinal Chemistry

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
    • The 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .
  • Synthetic Chemistry

    • The synthesis of 1H- and 2H-indazoles has been summarized in recent strategies .
    • The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Safety And Hazards

The safety data sheet for 3-Amino-1H-indazole-6-carbonitrile indicates that it is harmful if swallowed and may cause skin and eye irritation as well as respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for research on 3-Amino-1H-indazole-6-carbonitrile and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications. For instance, advanced computational tools are being used to visualize molecular dynamics simulations of such compounds . Additionally, ongoing research into the synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents suggests potential future directions in medicinal chemistry .

properties

IUPAC Name

3-amino-1H-indazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-4-5-1-2-6-7(3-5)11-12-8(6)10/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOXODDIVDMDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626948
Record name 3-Amino-1H-indazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1H-indazole-6-carbonitrile

CAS RN

267413-32-1
Record name 3-Amino-1H-indazole-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267413-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1H-indazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-fluoroterephthalonitrile (500 mg) and Et3N (572 μl) in EtOH (20 ml) was added hydrazine (monohydrate), followed by reaction at 60° C. for 16 hours, and concentrated. The residue was washed with diethyl ether to obtain 3-amino-1H-indazole-6-carbonitrile (488 mg) as a yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
572 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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